1,4-Dioxane

Beschreibung

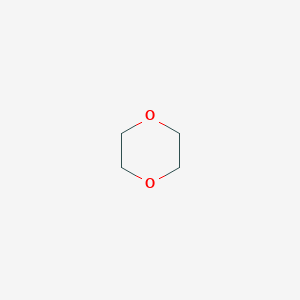

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHBNJHYFVUHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28552-22-9 | |

| Record name | Polydioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28552-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020533 | |

| Record name | 1,4-Dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dioxane appears as a clear colorless liquid with a faint ethereal odor. Flash point 55 °F. Slightly denser than water and soluble in water. Vapors heavier than air. Susceptible to autooxidation to form peroxides., Liquid, Colorless liquid or solid (below 53 degrees F) with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid or solid (below 53 °F) with a mild, ether-like odor. | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dioxane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/179 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0237.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

214 °F at 760 mmHg (NTP, 1992), 101.2 °C, 101 °C, 214 °F | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/179 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0237.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

54 °F (NTP, 1992), 18 °C, 65 °F (18.3 °C) (Open cup), 12 °C c.c., 55 °F | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/179 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0237.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, >800 g/L at 25 °C, Miscible with most organic solvents, Miscible with aromatic hydrocarbons and oils., Solubility in water: miscible, Miscible | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dioxane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0237.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.036 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0337 g/cu cm at 20 °C, Relative density (water = 1): 1.03, 1.03 | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/179 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0237.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air = 1), Relative vapor density (air = 1): 3.0, 3.03 | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/179 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

29 mmHg at 68 °F ; 37 mmHg at 77 °F (NTP, 1992), 38.1 [mmHg], 38.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/179 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0237.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

1,4-Dioxane may contain bis(2-chloroethyl) ether ... as an impurity., The tendency of 1,4-dioxane to form peroxides may be lessened by the addition of a reducing agent, such as stannous chloride or ferrous sulfate., Peroxides: 0.003% max (certified reagent), 50 mg/kg max (technical); acetic acid: 0.01% max (certified reagent), 0.1% max (technical); Water : 0.02% max (certified), 0. 1% max (technical); Non-volatile matter : 0.004% max (certified), 0.0025% max (technical) ; 2-methyl-1,3-dioxolane: not reported (certified), 0.05%. /From table/, Certified reagent grade: carbonyl : 0.05% max; heavy metals (Pb) : 0.25 ppm max; iron: 0.25 ppm max. /From table/ | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid or solid (below 53 degrees F) | |

CAS No. |

123-91-1 | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03316 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-DIOXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dioxane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/14-dioxane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1,4-Dioxane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8A3S10O7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/179 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | p-Dioxane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/JG7D80E8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

53.2 °F (NTP, 1992), 11.75 °C, 12 °C, 53 °F | |

| Record name | DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/81 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DIOXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/179 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0237.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Occurrence and Distribution of 1,4 Dioxane

Sources of 1,4-Dioxane in the Environment

This compound, a synthetic industrial chemical, enters the environment from various sources, including industrial discharges, landfills, consumer products, and its historical use as a solvent stabilizer. nj.govitrcweb.org Its chemical properties, particularly its high solubility in water and resistance to natural degradation, allow it to persist and travel significant distances in groundwater. slenvironment.comslenvironment.comca.gov

Industrial facilities that manufacture or utilize this compound in their processes are primary sources of its release into the environment. slenvironment.comitrcweb.org These releases can occur through wastewater discharges, where the chemical often passes through conventional treatment systems without being effectively removed. slenvironment.comitrcweb.org According to the Toxics Release Inventory for 2016, 61,907 pounds of this compound were released to surface waters in the United States. clu-in.org

Wastewater treatment plants (WWTPs) are often considered secondary sources, as they receive this compound from both industrial and domestic sources. itrcweb.org Studies have detected this compound in both the influent and effluent of WWTPs, indicating that standard treatment processes are largely ineffective at removing it. itrcweb.orge3s-conferences.org For instance, a study of 40 WWTPs found this compound concentrations in treated effluent ranging from non-detectable to 3.30 µg/L. itrcweb.orgitrcweb.org Industrial sources, such as plants producing polyethylene (B3416737) terephthalate (B1205515) (PET) plastic and pharmaceuticals, can contribute to higher concentrations in some publicly owned treatment works. itrcweb.org

Landfills and hazardous waste sites represent significant reservoirs of this compound. slenvironment.comslenvironment.com The disposal of consumer products and industrial wastes containing the chemical leads to its presence in landfill leachate, the liquid that percolates through waste. slenvironment.comslenvironment.comslenvironment.com This contaminated leachate can then migrate into the surrounding soil and groundwater. slenvironment.comslenvironment.com

Research has shown the prevalence of this compound in various types of landfills. One study found its presence in 70% of landfills that accept incinerator wastes and 38% of those receiving non-combustible waste. slenvironment.comitrcweb.org A U.S. Environmental Protection Agency (EPA) survey detected this compound in leachate from different landfill types with the following mean concentrations: itrcweb.org

| Landfill Type | Mean this compound Concentration (µg/L) |

| Construction and Demolition (C&D) Waste | 49 |

| Municipal Solid Waste | 10.8 |

| Hazardous Waste | 466 |

This table shows the average concentrations of this compound found in the leachate of different types of landfills, based on a USEPA survey.

The EPA is currently overseeing a groundwater investigation for this compound at the Industrial Excess Landfill Superfund site in Ohio, where unacceptable levels have been detected in private wells. epa.gov

This compound is not intentionally added to most consumer products but is often present as an unintended byproduct of the manufacturing process. sproutsanfrancisco.comthebotanistdubai.comingredientsmatterclean.com It is formed during a process called ethoxylation, which is used to make harsh chemicals milder in products like detergents, shampoos, and soaps. thebotanistdubai.comingredientsmatterclean.comgrassrootsinfo.org Consequently, trace amounts of this compound can be found in a wide array of household items, including: sproutsanfrancisco.comgerstel.comcdc.gov

Laundry detergents slenvironment.comgrassrootsinfo.org

Shampoos and body washes itrcweb.orgsproutsanfrancisco.comcdc.gov

Soaps thebotanistdubai.comgerstel.com

Cosmetics gerstel.comcdc.gov

Dishwashing liquids slenvironment.com

When these products are used and washed down the drain, the this compound enters the wastewater system, contributing to its widespread presence in the environment. ca.govnih.gov A study commissioned by the Citizens Campaign for the Environment found that 65 out of 80 tested household products contained this compound. sproutsanfrancisco.com

Historically, the primary use of this compound, accounting for about 90% of its production in the mid-1980s, was as a stabilizer for the chlorinated solvent 1,1,1-trichloroethane (B11378) (1,1,1-TCA). itrcweb.orgitrcweb.org 1,1,1-TCA was widely used for degreasing and in various industrial applications. itrcweb.org Although the use of 1,1,1-TCA was phased out under the Montreal Protocol in 1996, the legacy of its use has resulted in widespread this compound contamination at sites where these solvents were used and disposed of. slenvironment.comclu-in.orgepa.gov

Due to this historical association, this compound is frequently found as a co-contaminant with chlorinated solvents like 1,1,1-TCA and its degradation products, as well as trichloroethylene (B50587) (TCE). itrcweb.orgclu-in.orgalsglobal.com Data from U.S. Air Force installations revealed that this compound was detected in 17.4% of groundwater monitoring wells that also had detections of TCE and/or TCA. nih.gov This co-occurrence is a critical factor in site investigations, as the presence of certain chlorinated solvents can indicate a high probability of this compound contamination. epa.govnih.govepa.gov

By-product Formation in Consumer Products

Global and Regional Distribution Patterns

This compound has been detected in groundwater systems across the globe due to its widespread use and environmental persistence. itrcweb.org Its high mobility in soil and water means it can migrate rapidly from contamination sources into groundwater, often forming extensive plumes. epa.govncsu.edu

In the United States, data from the EPA's Third Unregulated Contaminant Monitoring Rule (UCMR3) program (2013-2015) showed that this compound was found in approximately 7% of public water systems sampled, at or above the health-based reference level of 0.35 µg/L. slenvironment.comclu-in.org

Several states have reported significant this compound contamination in their groundwater. For example:

In California , a study of over 2,000 sites with chlorinated solvent-affected groundwater found this compound at 194 of those sites. clu-in.org Between 2009 and 2019, 194 active and standby public water wells had at least one detection of this compound above the notification level. ca.gov

New York became the first state to establish a drinking water limit for this compound after finding widespread contamination in its groundwater. slenvironment.com

In Michigan , improper disposal practices by a medical filter manufacturer led to a large contamination plume in Ann Arbor's aquifer, rendering numerous private and municipal wells unusable. slenvironment.comnih.gov

Some states, including North Carolina , New Hampshire , and New York , have established requirements for sampling for this compound at most waste sites and landfills. itrcweb.org

The co-occurrence with chlorinated solvents often dictates its distribution in groundwater. At many contaminated sites, this compound plumes have been observed to migrate farther and faster than the associated solvent plumes due to its unique chemical properties. epa.govclu-in.org

Detection in Surface Water Bodies and Drinking Water Supplies

This compound's high miscibility in water and low sorption potential make it a significant contaminant of surface water and drinking water supplies. nj.govalsglobal.com Once released into the environment, it can enter ground or surface water that may be used as a source for drinking water. mass.gov Its presence in drinking water is a major concern due to its classification as a likely human carcinogen. epa.govslenvironment.com

Research Findings:

Numerous studies have documented the presence of this compound in various water sources. In the United States, the third Unregulated Contaminant Monitoring Rule (UCMR 3) survey detected this compound above the minimum reporting level of 0.07 µg/L in 22% of the public water systems tested. canada.ca Of those, 7% had concentrations greater than 0.35 µg/L. canada.ca In Canada, data from Ontario (2013-2015) indicated that this compound was below the detection limit of 0.02 µg/L in 78% of samples, with concentrations ranging up to 1.60 µg/L. canada.ca A study in China investigating 280 source and finished drinking water samples from 31 cities found this compound in approximately 80% of the samples, with concentrations up to 7,757 ng/L in source water and 2,918 ng/L in finished drinking water. nih.gov

Wastewater discharges are a primary source of this compound in surface waters. nj.govclu-in.org For example, in Japan, effluents from chemical plants using this compound as a solvent showed concentrations ranging from 0.4 to 4,020 µg/L. cdc.gov In the Cape Fear River in North Carolina, elevated levels of this compound were traced to wastewater treatment plant discharges from upstream industrial cities. faypwc.com

Groundwater contamination by this compound is also a major pathway to drinking water supplies. mass.gov In California, between 2009 and 2019, 195 active and standby public water wells out of 1,556 sampled had at least one detection of this compound above the notification level of 1 µg/L. ca.gov In a Canadian study, groundwater samples near a landfill contained this compound concentrations as high as 500 µg/L. canada.ca

Interactive Data Table: this compound Concentrations in Water Sources

| Location/Study | Water Source | Concentration Range | Detection Frequency |

| UCMR 3 (U.S.) canada.ca | Public Water Systems | > 0.07 µg/L | 22% |

| UCMR 3 (U.S.) canada.ca | Public Water Systems | > 0.35 µg/L | 7% |

| Ontario, Canada (2013-2015) canada.ca | Drinking Water | < 0.02 - 1.60 µg/L | 22% |

| China (31 cities) nih.gov | Source Water | Not Detected - 7,757 ng/L | ~80% |

| China (31 cities) nih.gov | Finished Drinking Water | Not Detected - 2,918 ng/L | ~80% |

| California (2009-2019) ca.gov | Public Water Wells | > 1 µg/L | 12.5% |

| Kanagawa, Japan cdc.gov | Chemical Plant Effluent | 0.4 - 4,020 µg/L | - |

| Near Landfill, Canada canada.ca | Groundwater | up to 500 µg/L | - |

Presence in Soil and Sediment Matrices

Due to its chemical properties, this compound has a low affinity for binding to soil and sediment. alsglobal.comitrcweb.org It has a low organic carbon partitioning coefficient (Koc), which means it does not strongly adsorb to the organic carbon present in soil particles. itrcweb.orgwisconsin.gov As a result, this compound is highly mobile in soil and readily leaches into groundwater. itrcweb.orgeurofins.com.au

Research Findings:

The low sorption potential of this compound means that its retention in the vadose zone (the unsaturated zone above the groundwater table) is generally expected to be limited. wisconsin.gov When released to soil, it is expected to move quickly towards the groundwater, with its migration rate being more dependent on the rate of water infiltration than the organic carbon content of the soil. itrcweb.org This mobility is a key factor in its potential to create large and fast-moving groundwater plumes. alsglobal.comclu-in.org

While it does not bind strongly, its presence in soil can still act as a long-term source of groundwater contamination. serdp-estcp.mil If there is little to no moisture in the soil, the volatilization of this compound is more likely to occur. nj.gov

Air and Vadose Zone Contamination

This compound can be released into the atmosphere from industrial processes and as a fugitive emission. cdc.govindustrialchemicals.gov.au It is considered a volatile organic compound (VOC), and its volatilization from dry soil is likely. wisconsin.govclu-in.org However, its low Henry's Law constant indicates that volatilization from water is less likely to be a significant pathway. itrcweb.orgwisconsin.gov

Research Findings:

Historically, in the mid-1980s, ambient outdoor air levels of this compound in the United States ranged from 0.1 to 0.4 μg/m³. cdc.gov Indoor air concentrations were found to be about ten times higher. cdc.gov In 2007, an estimated 125,341 pounds of this compound were released into the atmosphere from domestic manufacturing and processing facilities in the U.S. cdc.gov Once in the air, this compound is subject to photooxidation with an estimated half-life of 1–3 days. cdc.gov

Vapor intrusion (VI) is a potential exposure pathway for this compound, where the chemical migrates from contaminated subsurface sources, such as soil and groundwater, into the indoor air of overlying buildings. nih.govjdsupra.com While its low Henry's Law constant suggests a limited potential for volatilization from groundwater, its vapor pressure indicates it can readily volatilize from dry soil. itrcweb.orgbattelle.org Therefore, the risk of vapor intrusion is considered minimal when this compound is present only in groundwater, but it can be a concern in areas with contaminated vadose zone soils. battelle.org Modeling has shown that soil gas concentrations near a source area can lead to predicted indoor air concentrations that exceed regulatory levels. battelle.org

Interactive Data Table: Atmospheric and Soil Gas Information for this compound

| Parameter | Value/Range | Source |

| Historical Ambient Outdoor Air (U.S., mid-1980s) | 0.1 - 0.4 μg/m³ | cdc.gov |

| Historical Indoor Air (U.S., mid-1980s) | Mean of 3.704 μg/m³ | cdc.gov |

| Estimated Atmospheric Half-life | 1–3 days | cdc.gov |

| Residential Air Screening Level (EPA) | 0.49 µg/m³ | epa.gov |

| Industrial Air Screening Level (EPA) | 2.5 µg/m³ | epa.gov |

| Soil-to-Groundwater Risk-Based SSL (EPA) | 1.4 x 10⁻⁴ mg/kg | epa.gov |

Toxicological Profiles and Human Health Risk Assessment of 1,4 Dioxane

Carcinogenicity Assessment and Mechanisms

The carcinogenic potential of 1,4-dioxane has been extensively studied, leading to its classification as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA) and "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC). clu-in.orghealthcouncil.nlnih.govcanada.ca This classification is primarily based on sufficient evidence from animal studies, as human data is considered inadequate. nih.govcdc.gov

Evidence from Experimental Animal Studies

Numerous studies in experimental animals have demonstrated the carcinogenicity of this compound following oral and inhalation exposure. industrialchemicals.gov.au Administration of this compound in drinking water has been shown to cause liver tumors, including hepatocellular adenomas and carcinomas, in both rats and mice. nih.govny.goviarc.frwho.intnih.gov

In addition to liver tumors, studies have reported other types of cancers in rodents exposed to this compound. These include nasal cavity tumors (squamous cell carcinoma) in rats, and in some high-dose studies, peritoneal mesothelioma, and mammary gland tumors in rats. industrialchemicals.gov.auny.govnih.govbaua.de Guinea pigs exposed to this compound have developed tumors of the liver and gallbladder. iarc.fr Inhalation studies in rats have also shown an increase in liver and nasal tumors, as well as peritoneal mesothelioma. nih.govnih.gov Furthermore, one study indicated that dermal exposure to this compound could promote skin tumor development in mice when applied after an initiator chemical. ny.goviarc.fr

A summary of key findings from animal carcinogenicity studies is presented in the table below.

Table 1: Summary of Carcinogenic Effects of this compound in Experimental Animals

| Species | Route of Exposure | Target Organs for Tumor Development |

|---|---|---|

| Rats | Oral (drinking water) | Liver (hepatocellular adenoma and carcinoma), Nasal cavity (squamous cell carcinoma), Peritoneum (mesothelioma), Mammary gland (fibroadenoma) industrialchemicals.gov.auny.govnih.govbaua.de |

| Mice | Oral (drinking water) | Liver (hepatocellular adenoma and carcinoma) nih.govny.goviarc.frwho.intnih.gov |

| Guinea Pigs | Oral | Liver, Gallbladder iarc.fr |

| Rats | Inhalation | Liver (hepatocellular adenoma), Nasal cavity (squamous cell carcinoma), Peritoneum (mesothelioma) nih.govnih.gov |

| Mice | Dermal (as a promoter) | Skin (squamous-cell carcinoma, sarcoma, and papilloma) ny.goviarc.fr |

| Mice | Intraperitoneal injection | Lungs who.int |

Exploration of Potential Carcinogenic Modes of Action

The precise mechanism by which this compound induces cancer is not yet fully understood, and research into its mode of action (MOA) is ongoing. clu-in.orgnih.gov The available evidence suggests that this compound is not a direct-acting mutagen, and its carcinogenic effects may occur through non-genotoxic pathways, particularly at high doses. cdc.govnih.gov

The majority of short-term genotoxicity tests for this compound have produced negative results, suggesting it is either non-genotoxic or weakly genotoxic. clu-in.orgindustrialchemicals.gov.au Some studies have reported positive results for genotoxicity, but these often occurred at high concentrations that also caused cellular toxicity (cytotoxicity). industrialchemicals.gov.auny.gov While some in vivo studies have shown evidence of DNA damage in the liver of rats, others have not, leading to inconclusive findings. cdc.govnih.gov The prevailing view is that this compound does not directly interact with DNA to cause mutations. industrialchemicals.gov.auregulations.gov

A key hypothesis for the carcinogenicity of this compound, particularly in the liver, involves a non-genotoxic MOA centered around cytotoxicity and subsequent regenerative cell proliferation. nj.govresearchgate.net This theory posits that high doses of this compound cause liver cell damage and death, which in turn stimulates the remaining healthy cells to divide and regenerate the tissue. This sustained increase in cell proliferation may increase the likelihood of spontaneous mutations occurring and progressing to tumors. cdc.govresearchgate.net However, some research has questioned whether cytotoxicity alone can fully account for the observed carcinogenic response. nih.gov

Another area of investigation into the carcinogenic mechanism of this compound is the role of oxidative stress and enzyme induction. nih.gov Exposure to this compound has been shown to induce the activity of certain enzymes in the liver, particularly cytochrome P450 2E1 (CYP2E1). nih.govregulations.govresearchgate.net The metabolism of this compound by these enzymes can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress. nih.govregulations.gov Oxidative stress can damage cellular components, including DNA, and may contribute to the development of cancer. nih.govnih.gov

Studies in mice have demonstrated a link between high-dose this compound exposure, CYP2E1 induction, oxidative stress, and DNA damage in the liver. nih.gov This suggests that oxidative stress may be a key event in the carcinogenic process. nih.govnih.gov

Discussion of Genotoxicity vs. Non-Genotoxicity Pathways

Human Cancer Risk Extrapolation Models

Extrapolating cancer risk from high-dose animal studies to low-level human exposures is a complex process. nih.gov For this compound, different risk assessment models have been considered, largely due to the debate over its carcinogenic mode of action. nih.govtoxicfreefuture.org

If the primary mode of action is determined to be non-genotoxic with a threshold (i.e., a dose below which no adverse effects are expected), a non-linear or threshold model for risk assessment might be appropriate. nih.gov This approach is supported by the cytotoxicity/regenerative hyperplasia hypothesis. cdc.govresearchgate.net

However, due to the uncertainties surrounding the exact mechanism and the evidence for in vivo genotoxicity and oxidative stress, some regulatory agencies, including the U.S. EPA, have utilized a linear low-dose extrapolation model. nih.govnj.govnc.gov This is a more conservative approach that assumes there is some level of cancer risk at any dose above zero and is often the default method when the mode of action is not definitively established. nih.govnj.gov The choice of model significantly impacts the calculated cancer risk at the low exposure levels typically encountered by the general population. nih.gov

Non-Cancer Health Endpoints and Toxicological Effects

In addition to its carcinogenic potential, exposure to this compound can lead to a range of non-cancer health effects, primarily targeting the liver and kidneys. clu-in.orgindustrialchemicals.gov.auepa.gov These effects have been observed in both humans and experimental animals. clu-in.orgepa.gov

Short-term inhalation exposure to high levels of this compound can cause irritation of the eyes, nose, and throat. clu-in.orgindustrialchemicals.gov.au More severe acute exposures have been associated with neurological effects such as drowsiness, vertigo, and headache, as well as liver and kidney damage. clu-in.orgmass.gov

Long-term exposure to this compound in animal studies has consistently shown adverse effects on the liver and kidneys. industrialchemicals.gov.auepa.govnih.gov In the liver, observed effects include degeneration, necrosis (cell death), and swelling of hepatocytes. cdc.govnih.gov Kidney toxicity has also been reported. epa.govmass.gov Studies have also noted effects on the respiratory system, such as atrophy and metaplasia of the olfactory epithelium in the nasal passages of rats following inhalation exposure. epa.govhealth.state.mn.us

Table 2: Summary of Non-Cancer Health Effects of this compound

| Health Effect | Route of Exposure | Species | Description of Effects |

|---|---|---|---|

| Liver Toxicity | Oral, Inhalation | Human, Rat, Mouse, Guinea Pig | Degeneration, necrosis, swelling of liver cells, increased liver weight. clu-in.orgcdc.govnih.govepa.govhealth.state.mn.us |

| Kidney Toxicity | Oral, Inhalation | Human, Rat | Kidney damage, increased kidney weight. clu-in.orgepa.govmass.govhealth.state.mn.us |

| Respiratory Irritation | Inhalation | Human, Rat | Irritation of eyes, nose, and throat; atrophy and metaplasia of nasal epithelium. clu-in.orgindustrialchemicals.gov.auepa.gov |

| Neurological Effects | Inhalation | Human | Drowsiness, vertigo, headache (at high levels). clu-in.orgmass.gov |

| Reproductive/Developmental Effects | Oral | Rat | Reduced fetal body weights and delayed bone ossification at high doses. epa.govhealth.state.mn.us |

Hepatic and Renal Toxicity

The liver and kidneys are primary targets for this compound toxicity following exposure. cdc.govcdc.gov High levels of exposure in humans have resulted in severe liver and kidney damage, which can be fatal. cdc.govhealthvermont.gov Animal studies corroborate these findings, consistently identifying the liver and kidneys as the main organs affected by this compound, regardless of the exposure route. cdc.govnih.gov

In animal studies, acute oral exposure to lethal doses of this compound induced varying degrees of liver damage, including congestion and degeneration. nih.gov Chronic exposure in rats through drinking water has been shown to cause damage to the liver and kidneys. epa.gov Specifically, long-term studies on rats consuming this compound in their drinking water reported an increased incidence of liver tumors, particularly at high doses. cdc.gov These tumors often develop in conjunction with significant liver toxicity, such as hepatocellular hyperplasia and degeneration. cdc.gov

Similarly, kidney damage has been observed in both humans and animals. Fatal occupational exposures to this compound have been associated with serious kidney effects. nih.gov In animal studies, rats exposed to high concentrations of this compound vapor experienced renal failure, characterized by marked necrosis of the renal tubules. nih.gov An integrated study combining kidney transcriptomics and urine metabolomics in mice revealed that this compound exposure perturbs multiple signaling pathways in the kidneys, such as MAPK and Wnt. nih.gov Higher exposure levels significantly disrupted various metabolic pathways and were associated with observable renal tissue damage. nih.gov

The table below summarizes key findings on the hepatic and renal toxicity of this compound from various studies.

| Exposure Route | Organism | Key Findings | Reference |

| Inhalation | Human | Fatalities with liver and kidney as primary affected organs have been reported in workers with repeated exposure. ca.gov | ca.gov |

| Oral | Rat | Chronic exposure in drinking water led to liver and kidney damage. epa.gov | epa.gov |

| Oral | Rat | Long-term drinking water studies showed increased incidence of liver tumors at high doses. cdc.gov | cdc.gov |

| Inhalation | Rat | High concentrations caused renal failure due to marked necrosis of renal tubules. nih.gov | nih.gov |

| Oral | Mouse | Exposure induced perturbations of multiple signaling pathways in the kidneys and renal tissue damage at high concentrations. nih.gov | nih.gov |

Reproductive and Developmental Effects

Information regarding the reproductive and developmental effects of this compound in humans is limited. epa.gov Some occupational studies involving exposure to a combination of solvents, including this compound, have reported higher rates of spontaneous abortions and other adverse reproductive outcomes, but these effects cannot be solely attributed to this compound. cdc.gov

Animal studies provide some insight into the potential for reproductive and developmental toxicity. A study in which pregnant rats were administered this compound by gavage found no evidence of gross, skeletal, or visceral malformations in the offspring. epa.govnj.gov However, embryotoxicity was observed at the highest dose tested. epa.gov Another developmental study on rats suggested that this compound may be slightly toxic to the developing fetus. epa.govwa.gov

The table below presents findings from animal studies on the reproductive and developmental effects of this compound.

| Organism | Exposure Route | Key Findings | Reference |

| Rat | Gavage | No gross, skeletal, or visceral malformations in offspring; embryotoxicity at the highest dose. epa.govnj.gov | epa.govnj.gov |

| Rat | Not Specified | May be slightly toxic to the developing fetus. epa.govwa.gov | epa.govwa.gov |

Acute vs. Chronic Exposure Considerations

The health effects of this compound vary significantly between acute (short-term) and chronic (long-term) exposure.

Acute Exposure: Short-term exposure to high levels of this compound in humans can lead to vertigo, drowsiness, headache, anorexia, and irritation of the eyes, nose, throat, and lungs. epa.gov Skin irritation may also occur. epa.gov Inhalation is a common route for acute exposure, and symptoms can include coughing and irritation of the upper respiratory passages. epa.govclu-in.org In severe cases of acute exposure, which have been documented in occupational settings, effects can progress to severe liver and kidney damage and even death. cdc.govhealthvermont.gov

Chronic Exposure: Long-term exposure to this compound is associated with more severe and lasting health effects, primarily targeting the liver and kidneys. epa.gov Chronic exposure in animal studies has consistently shown damage to these organs. epa.gov In rats, chronic oral exposure via drinking water resulted in liver and kidney damage. epa.gov The U.S. Environmental Protection Agency (EPA) has classified this compound as likely to be carcinogenic to humans based on sufficient evidence from animal studies, where tumors have been observed following oral exposure. epa.govepa.gov

The Agency for Toxic Substances and Disease Registry (ATSDR) has established Minimal Risk Levels (MRLs) for different exposure durations. For inhalation, the acute MRL is 2 ppm, the intermediate MRL is 0.2 ppm, and the chronic MRL is 0.03 ppm. cdc.gov For oral exposure, the acute MRL is 5 mg/kg/day, the intermediate is 0.5 mg/kg/day, and the chronic is 0.1 mg/kg/day. cdc.govwa.gov

The following table contrasts the effects of acute and chronic exposure to this compound.

| Exposure Duration | Health Effects | Key References |

| Acute | Vertigo, drowsiness, headache, anorexia, irritation of eyes, nose, throat, and lungs, skin irritation, coughing. In severe cases: severe liver and kidney damage, death. | healthvermont.govepa.govclu-in.org |

| Chronic | Liver and kidney damage, potential for cancer (classified as a likely human carcinogen by EPA). | epa.govepa.gov |

Ecological Risk Assessment

Aquatic Toxicity Profiles

This compound generally exhibits low toxicity to aquatic organisms. clu-in.orgny.gov Empirical studies have shown that the concentrations required to cause mortality or other adverse effects in 50% of a test population (LC50 or EC50 values) are typically well above 100 mg/L. clu-in.org

Data on the long-term effects of this compound on aquatic invertebrates are limited. One study on the water flea Ceriodaphnia dubia reported a 7-day No-Observed-Adverse-Effect Concentration (NOEC) of 635 mg/L and a Lowest-Observed-Adverse-Effect Concentration (LOEC) of 1,250 mg/L. ccme.ca For aquatic plants, an 8-day study reported toxicity thresholds for the blue-green alga Microcystis aeruginosa and the green alga Scenedesmus quadricauda at 575 mg/L and 5,600 mg/L, respectively. ccme.ca

The following table summarizes aquatic toxicity data for this compound.

| Organism | Test Duration | Endpoint | Concentration (mg/L) | Reference |

| Ceriodaphnia dubia (water flea) | 7 days | NOEC | 635 | ccme.ca |

| Ceriodaphnia dubia (water flea) | 7 days | LOEC | 1,250 | ccme.ca |

| Microcystis aeruginosa (blue-green alga) | 8 days | Toxicity Threshold | 575 | ccme.ca |

| Scenedesmus quadricauda (green alga) | 8 days | Toxicity Threshold | 5,600 | ccme.ca |

Bioaccumulation Potential in Environmental Systems

This compound has a low potential for bioaccumulation in aquatic organisms and is not a concern for biomagnification in food chains. ca.govitrcweb.org It does not readily bioconcentrate within aquatic organisms. clu-in.org The compound is expected to be moderately persistent in the environment. clu-in.org Due to its physical and chemical properties, this compound is not expected to be present in significant amounts in sediment, sludge, soil, or dust. epa.gov

Limited data suggest that this compound will not bioaccumulate in fish. ca.gov Bioconcentration, bioaccumulation, and biomagnification are not considered significant environmental fate processes for this compound. cdc.govcdc.gov

Terrestrial and Wildlife Exposure Considerations

There is limited data available on the direct effects of this compound exposure on terrestrial organisms. itrcweb.org Exposures to terrestrial wildlife through the food chain are not considered significant at the levels of this compound typically found in contaminated soils. itrcweb.org

This compound binds weakly to soil particles and is therefore likely to move readily into groundwater. cdc.govcdc.gov While it can volatilize from soil surfaces, the primary concern for environmental transport is its high mobility in soil, which facilitates its movement into groundwater. cdc.gov

Advanced Analytical Methodologies for 1,4 Dioxane Detection and Quantification

Challenges in 1,4-Dioxane Analysis

The analysis of this compound is complicated by several factors, including its behavior in water, the efficiency of extraction methods, interference from other chemicals, and the need for very low detection limits. nj.govitrcweb.orgeurofins.com.au

Miscibility in Aqueous Matrices

A primary challenge in this compound analysis is its complete miscibility in water. nj.govepa.govysi.com This property means it dissolves completely in water, making it difficult to separate for measurement. itrcweb.orgeurofins.com.au Unlike many other organic contaminants, it does not readily separate from water, which complicates extraction and concentration steps that are standard in many analytical procedures. nih.govcdc.gov This high solubility also contributes to its mobility in groundwater, leading to the potential for widespread contamination and the need for sensitive detection methods. alsglobal.comcluin.org

Low Purging and Extraction Efficiencies